N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c25-18(21-13-4-1-5-14(10-13)24(27)28)12-30-19-16-7-2-8-17(16)23(20(26)22-19)11-15-6-3-9-29-15/h1,4-5,10,15H,2-3,6-9,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCDMEMGASDNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a nitrophenyl group, a tetrahydrofuran moiety, and a pyrimidine derivative, which contribute to its biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications based on recent research findings.
Structural Characteristics
The molecular formula of this compound is C₁₄H₁₈N₄O₃S, with a molecular weight of approximately 318.39 g/mol. The presence of the nitrophenyl group is noteworthy as it enhances the compound's electron transfer capabilities, which may be linked to its biological activities.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, studies have shown that related heterocyclic compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and CL15 (breast cancer). Mechanisms include disruption of the FAK/Paxillin pathway and activation of caspases involved in the intrinsic apoptosis pathway .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SK228 | A549 | 0.25 | Apoptosis via caspase activation |
| Compound X | CL15 | 0.20 | FAK/Paxillin disruption |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The nitrophenyl group is often associated with enhanced biological activity due to its ability to modulate inflammatory pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods focus on optimizing yields and purity through various reaction conditions and purification processes.
Case Studies
Recent literature has documented several case studies highlighting the biological activity of this compound. One study demonstrated its efficacy against cancer cell lines through in vitro assays that measured cell viability and apoptosis rates. The results indicated a significant reduction in cell proliferation compared to control groups .
Table 2: Summary of Case Studies on Biological Activity
Scientific Research Applications
Biological Activities
Preliminary studies suggest that N-(3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide exhibits various biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
- Cytotoxicity : Investigations into cytotoxic effects against cancer cell lines indicate that this compound may possess selective cytotoxicity towards human cancer cells while sparing normal cells.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For example, it could inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study conducted on derivatives of similar structures indicated significant antimicrobial activity against various strains of bacteria. This suggests that modifications to the compound could enhance its efficacy as an antimicrobial agent.
- Cytotoxicity Research : Research evaluating the cytotoxic effects of structurally related compounds demonstrated their potential in targeting specific cancer cell lines. This opens avenues for developing targeted cancer therapies based on the scaffold provided by N-(3-nitrophenyl)-2-((2-oxo...) .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit key enzymes involved in metabolic disorders. This highlights the therapeutic potential of N-(3-nitrophenyl)-2-((2-oxo...) in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs include derivatives with variations in the phenyl substituent or core heterocycles. Key comparisons are summarized below:
Electronic and Steric Influences
- Nitro vs. This could enhance interactions with nucleophilic biological targets .
- THF-Methyl vs. Aliphatic Chains : The THF moiety in the target compound may impose conformational rigidity, contrasting with the flexible aliphatic chains in analogs like MFCD03474590. This could affect binding pocket compatibility .
Spectroscopic and Physicochemical Properties
- NMR Profiling : highlights that substituent changes (e.g., nitro vs. chloro) alter chemical shifts in specific regions (e.g., 29–44 ppm), reflecting modified electronic environments. For the target compound, the nitro group’s deshielding effects could shift proton resonances in the aromatic region .
- Solubility and Stability : The nitro group may reduce aqueous solubility compared to methyl or chloro analogs but improve stability under oxidative conditions. The THF ring could counterbalance this by enhancing solubility in polar aprotic solvents .
Challenges
- Nitro Group Sensitivity : The nitro substituent may necessitate mild reaction conditions to avoid reduction or side reactions.
- THF-Methyl Steric Hindrance : Bulky THF-methyl groups could slow alkylation steps, requiring extended reaction times .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMSO or acetonitrile), and reaction time. For example, cyclocondensation steps may demand anhydrous conditions to prevent side reactions, while thioacetamide coupling could require catalysts like EDCI/HOBt. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Use a combination of ¹H/¹³C NMR to verify proton environments (e.g., nitrophenyl aromatic signals at δ 7.5–8.5 ppm, tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .
Q. What methodologies are suitable for initial bioactivity screening?
Prioritize in vitro assays targeting kinases, GPCRs, or microbial growth inhibition. Use dose-response curves (IC₅₀/EC₅₀) and controls like staurosporine (for kinases) or ciprofloxacin (for antimicrobial activity). Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
Systematically modify substituents:
- Nitrophenyl group : Replace with electron-deficient (e.g., 3-CF₃) or electron-rich (e.g., 3-OMe) aryl groups to assess electronic effects on target binding.
- Tetrahydrofuran moiety : Explore stereochemical variations (R vs. S configurations) using chiral HPLC. Computational docking (AutoDock Vina) against homology models of target proteins (e.g., EGFR kinase) can guide rational design .
Q. What strategies are effective for identifying the compound’s primary biological target?
Employ chemoproteomics (e.g., affinity chromatography with a biotinylated analog) or thermal shift assays (TSA) to detect protein stabilization upon binding. CRISPR-Cas9 knockout libraries can identify genes whose loss abrogates compound activity .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems?
Validate findings using orthogonal assays (e.g., SPR for binding kinetics if initial data came from fluorescence polarization). Replicate experiments in primary cell lines or patient-derived models to reduce cell-type-specific artifacts. Cross-reference with X-ray crystallography to confirm binding modes .
Methodological Notes
- Synthesis : Avoid protic solvents during cyclization to prevent hydrolysis of the pyrimidinone core .
- Analytical Pitfalls : Overlapping NMR signals (e.g., tetrahydrofuran and cyclopentane protons) may require 2D experiments (COSY, HSQC) .
- Bioactivity : Use fresh DMSO stocks (<0.1% v/v) to avoid solvent toxicity in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
